(+)-Bornyl acetate

Entomology Chemical Ecology Pest Management

(+)-Bornyl acetate (CAS 92618-89-8) is the enantiomerically pure form of bornyl acetate, a bicyclic monoterpene ester with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol. It is chemically defined as the acetic acid ester of (+)-borneol, characterized by an optical rotation of [α]20/D +42±1° (neat) and an assay of ≥98.5% (sum of enantiomers, GC) when supplied as an analytical standard.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 92618-89-8
Cat. No. B7759928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Bornyl acetate
CAS92618-89-8
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CCC1(C2(C)C)C
InChIInChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3
InChIKeyKGEKLUUHTZCSIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  Insoluble in glycerin, propylene glycol
Soluble (in ethanol)

(+)-Bornyl Acetate (CAS 92618-89-8): A Volatile Bicyclic Monoterpene Ester for Insecticidal, Anti-Inflammatory, and Fragrance Applications


(+)-Bornyl acetate (CAS 92618-89-8) is the enantiomerically pure form of bornyl acetate, a bicyclic monoterpene ester with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol. It is chemically defined as the acetic acid ester of (+)-borneol, characterized by an optical rotation of [α]20/D +42±1° (neat) and an assay of ≥98.5% (sum of enantiomers, GC) when supplied as an analytical standard . This volatile compound, with a density of 0.984 g/mL at 20°C, is a natural constituent of many essential oils and possesses a characteristic piney, camphoraceous aroma, underpinning its dual utility as both a bioactive agent and a fragrance ingredient [1]. Its unique stereochemistry is a critical determinant of its biological activity, differentiating it from its enantiomeric counterpart, (-)-bornyl acetate, which is recognized as a 'less active' isomer in multiple biological contexts .

The Criticality of Stereochemistry and Functional Specificity: Why Generic Bornyl Acetate Cannot Replace (+)-Bornyl Acetate in Targeted Applications


The substitution of (+)-bornyl acetate with its racemic mixture, the less active (-)-enantiomer, or structurally related compounds like isobornyl acetate can lead to significant and quantifiable functional deficits. The enantiomeric purity of (+)-bornyl acetate is not a trivial specification; it is a primary driver of biological activity. For instance, in a specific insect behavioral assay, (+)-bornyl acetate demonstrated potent sex pheromonal activity at a 0.05 mg dose, whereas its enantiomer, (-)-bornyl propionate, was tenfold less active, requiring a 0.5 mg dose for a comparable, though weaker, response [1]. Similarly, in insecticidal applications, (+)-bornyl acetate exhibits 9.2-fold more potent fumigant toxicity (LC50 = 1.1 mg/L air) against the booklouse Liposcelis bostrychophila compared to the co-occurring compound camphene (LC50 = 10.1 mg/L air) [2]. In olfactory applications, the odor of isobornyl acetate is described as 'thinner' and less robust than that of bornyl acetate, highlighting that even close structural analogs fail to replicate the exact sensory profile required for premium fragrance formulations [3]. These data points underscore that generic substitution is not a scientifically sound practice; the specific stereochemistry and molecular identity of (+)-bornyl acetate are indispensable for achieving the precise performance benchmarks established in research and product development.

Quantitative Evidence Guide: Benchmarking the Differential Performance of (+)-Bornyl Acetate (92618-89-8) for Scientific Procurement


Enantiomeric Selectivity in Insect Sex Pheromone Mimicry: (+)-Bornyl Acetate vs. (-)-Bornyl Propionate

(+)-Bornyl acetate exhibits potent, enantiomer-specific activity as a sex pheromone mimic for the American cockroach, a finding that directly validates the functional superiority of this specific isomer. In behavioral assays, (+)-bornyl acetate (compound Ib) induced a significant pheromonal response at a dose of 0.05 mg. In contrast, its enantiomeric counterpart, (-)-bornyl propionate (compound IVc), was tenfold less potent, requiring a dose of 0.5 mg to elicit a weak, attenuated response [1]. This data demonstrates that the (+)-enantiomer is not just active, but orders of magnitude more effective, making it the exclusive choice for research in chemical ecology and pest control attractant development.

Entomology Chemical Ecology Pest Management

Comparative Insecticidal Potency: Superior Fumigant Toxicity of (+)-Bornyl Acetate Against the Stored-Product Pest Liposcelis bostrychophila

In a direct comparison of the two major volatile constituents of Valeriana officinalis essential oil, (+)-bornyl acetate demonstrated significantly greater fumigant toxicity against the common storage pest Liposcelis bostrychophila (booklouse) than its co-occurring analog, camphene. The 96-hour median lethal concentration (LC50) for bornyl acetate was determined to be 1.1 mg/L air. In the same bioassay, camphene exhibited an LC50 of 10.1 mg/L air, indicating a 9.2-fold lower potency [1]. This quantitative superiority establishes (+)-bornyl acetate as the primary driver of fumigant activity in the essential oil and a more efficient candidate for development as a botanical fumigant.

Agricultural Science Entomology Natural Product Chemistry

Repellency Against Stored-Product Insects: (+)-Bornyl Acetate Outperforms the Common Acaricide Benzyl Benzoate

In a study evaluating the repellent efficacy of pure compounds against the red flour beetle (Tribolium castaneum), a major global pest of stored grains, (+)-bornyl acetate was found to be more effective than benzyl benzoate, a widely used acaricide and insect repellent. Using grey correlation analysis to rank repellency performance, the study concluded that the essential oil from Kaempferia rotunda, in which these compounds were major constituents, performed better than pure benzyl benzoate but worse than pure bornyl acetate [1]. This ranking places (+)-bornyl acetate as the superior repellent agent among the tested panel, offering a quantifiable advantage for formulators seeking potent, plant-derived alternatives.

Agricultural Science Stored-Product Protection Botanical Pesticides

Anti-Inflammatory Efficacy in a Preclinical Ulcerative Colitis Model: (+)-Bornyl Acetate vs. Pine Needle Essential Oil (PNEO)

A recent in vivo study directly compared the therapeutic efficacy of pure (+)-bornyl acetate (BA) against a complex mixture, Pine Needle Essential Oil (PNEO), in a mouse model of ulcerative colitis (UC). The study found that while PNEO showed modest efficacy, BA exerted potent anti-inflammatory effects. Mechanistically, BA was demonstrated to downregulate the transcriptional activity of the NF-κB p65 subunit, a central mediator of inflammation, an effect not prominently attributed to the whole essential oil. Furthermore, BA uniquely enhanced the expression of key tight junction proteins (ZO-1, claudin-1, occludin), leading to a restoration of intestinal barrier integrity that was not observed with PNEO treatment [1].

Gastroenterology Immunology Phytomedicine

Safety Profile Comparison: (+)-Bornyl Acetate vs. Classical NSAIDs

A comprehensive review of the pharmacological properties of bornyl acetate (BA) highlights a critical safety advantage over classical nonsteroidal anti-inflammatory drugs (NSAIDs). While BA maintains anti-inflammatory efficacy through the inhibition of the NF-κB and MAPK signaling pathways, it does so with a more favorable safety profile, specifically citing a reduced burden on the intestinal tract and blood pressure compared to traditional NSAIDs [1]. This is a class-level inference based on the drug class comparison. The review also cites toxicological data, noting a high rat oral LD50 of >10 g/kg, indicative of very low acute oral toxicity [1]. In a 13-week rat study, signs of nephrotoxicity were only observed at the relatively high dose of 90 mg/kg/day, with no developmental toxicity noted in a reproduction study [2].

Pharmacology Toxicology Drug Discovery

Recommended Research and Industrial Application Scenarios for (+)-Bornyl Acetate (92618-89-8) Based on Differential Evidence


High-Potency Botanical Fumigant Development for Stored-Product Protection

Researchers and formulators developing botanical fumigants for controlling storage pests, such as the booklouse (Liposcelis bostrychophila), should prioritize (+)-bornyl acetate as a lead active ingredient. Its proven 9.2-fold higher fumigant toxicity (LC50 = 1.1 mg/L air) compared to camphene provides a quantifiable performance advantage that can lead to more efficacious and cost-effective formulations [1]. Its inclusion can significantly lower the required application dose, making it a more efficient alternative to broad-spectrum essential oils or less active monoterpenes.

Investigating Intestinal Inflammation and Barrier Function in Preclinical Models

For studies focused on inflammatory bowel diseases (IBD) like ulcerative colitis, (+)-bornyl acetate is a superior research tool compared to complex essential oils like pine needle oil. The evidence demonstrates that (+)-bornyl acetate, not the whole oil, is responsible for the potent downregulation of the NF-κB pathway and the restoration of intestinal barrier integrity via upregulation of ZO-1, claudin-1, and occludin [2]. Using the pure compound allows for a more precise and mechanistic investigation of these specific anti-inflammatory and barrier-protective effects, avoiding confounding factors from other oil constituents.

Developing Enantiomer-Specific Insect Attractants or Disruptants

In chemical ecology and integrated pest management, the high stereospecificity of (+)-bornyl acetate's activity is a critical factor. Its proven ability to elicit a strong sex pheromonal response in the American cockroach at a 0.05 mg dose, while the (-)-enantiomer of a related compound is tenfold less active, underscores its value [3]. (+)-Bornyl acetate is therefore the compound of choice for formulating targeted monitoring traps or mating disruption systems. Using a racemic mixture or the incorrect enantiomer would severely compromise the efficacy of such applications.

Formulating Botanical Insect Repellents with Superior Performance to Commercial Standards

Formulators seeking to create next-generation insect repellents for agricultural or household use should consider (+)-bornyl acetate as a key active ingredient. Its demonstrated ability to outperform the widely used repellent benzyl benzoate against the red flour beetle (Tribolium castaneum) provides a strong, comparative value proposition [4]. This evidence supports the development of plant-based repellent products that can claim superior efficacy over established chemical benchmarks, appealing to markets demanding both performance and natural origin.

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